N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a benzamide derivative featuring a benzothiazole core linked to a sulfamoyl group substituted with butyl and methyl chains. The benzothiazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties, which enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-4-15-28(2)34(31,32)19-12-9-17(10-13-19)24(30)26-18-11-14-20(22(29)16-18)25-27-21-7-5-6-8-23(21)33-25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVKKZSPXWJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenolic compounds as starting materials.
Formation of Sulfamoyl Benzamide: The sulfamoyl benzamide structure is formed by reacting the intermediate with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. Solvent choices, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide and sulfonamide derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities (where available):
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The benzothiazole core in the target compound distinguishes it from oxadiazole (LMM5, LMM11) or piperazine (11e) analogs.
Sulfamoyl Substitutions : The butyl(methyl)sulfamoyl group balances lipophilicity and steric bulk, differing from LMM5’s benzyl(methyl) group (more aromatic) and LMM11’s cyclohexyl(ethyl) group (higher steric hindrance) .
Bioactivity : While LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition , the target compound’s benzothiazole-hydroxyphenyl motif may target similar pathways, though this requires experimental validation.
Table 2: Physicochemical Properties
*logP values estimated using fragment-based methods.
Discussion of Structural and Functional Implications
- Benzothiazole vs.
- Sulfamoyl Group Flexibility : The butyl(methyl)sulfamoyl group offers a balance between lipophilicity and metabolic stability compared to bulkier analogs (e.g., cyclohexyl in LMM11), which may reduce oral bioavailability .
- Hydroxyphenyl Role : The 3-hydroxyphenyl group in the target compound could facilitate hydrogen bonding with catalytic residues in enzyme targets, a feature absent in LMM5/LMM11 .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Hydroxyphenyl group : Enhances solubility and interaction with biological targets.
- Sulfamoyl benzamide structure : Imparts potential inhibitory effects on specific enzymes.
The molecular formula is , and it has a complex three-dimensional conformation that influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with ectonucleotidases, particularly human NTPDases. These enzymes are involved in purinergic signaling pathways, which play critical roles in various physiological processes such as inflammation and thrombosis. The sulfamoyl group enhances the compound's solubility and bioavailability, facilitating its action as a selective inhibitor of these enzymes.
Antimicrobial Properties
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, although specific data on this compound's antimicrobial efficacy is limited.
Inhibitory Effects on Ectonucleotidases
Research indicates that this compound acts as an inhibitor of ectonucleotidases, which are crucial in regulating extracellular nucleotide levels. By inhibiting these enzymes, the compound may modulate inflammatory responses and thrombosis, presenting therapeutic potential in cardiovascular diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of benzothiazole exhibited significant inhibition of ectonucleotidases. The specific activity of this compound was not directly tested but inferred from related compounds .
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated low toxicity levels for similar benzothiazole derivatives, suggesting a favorable safety profile for this compound as well .
- Pharmacological Applications : The potential applications of this compound extend to its use as a therapeutic agent in treating conditions associated with dysregulated purinergic signaling, such as chronic inflammatory diseases and cancer.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O4S2 |
| CAS Number | 683261-39-4 |
| Solubility | High (due to sulfamoyl group) |
| Target Enzymes | Human NTPDases |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential against bacteria |
| Ectonucleotidase Inhibition | Confirmed in related studies |
| Toxicity | Low toxicity in zebrafish |
Q & A
Basic: How can researchers optimize the synthesis yield of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide?
Methodological Answer:
Synthesis optimization involves evaluating reaction conditions such as solvent choice, temperature, and catalysis. For sulfamoylbenzamide derivatives, microwave-assisted synthesis (e.g., 91% yield under reflux vs. 97% via microwave in ) significantly improves efficiency. Multi-step protocols require precise control of coupling reagents like EDCI () and purification via column chromatography (e.g., RediSep Rf Gold columns in ). Monitoring intermediates with TLC (mobile phase: acetate) and HPLC ensures purity at each stage .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups (e.g., sulfamoyl protons at δ 2.8–3.2 ppm) and stereochemistry ( ).
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z 461.6 for C22H27N3O4S2 in ).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase C18 columns ().
- Melting Point (mp): Sharp mp ranges (e.g., 278–280°C in ) indicate crystallinity and purity .
Advanced: What mechanisms underlie the compound’s potential anticancer or antibacterial activity?
Methodological Answer:
The benzothiazole and sulfamoyl moieties likely inhibit enzymes critical to pathogen/cancer metabolism. For example:
- Enzyme Inhibition: Sulfamoyl groups may block dihydropteroate synthase (folate synthesis) in bacteria ( ).
- Receptor Binding: Benzothiazoles interact with tyrosine kinases (e.g., FLT3 in ) via π-π stacking and hydrogen bonding.
- In Silico Validation: Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2 (). Validate with SPR or fluorescence quenching assays .
Advanced: How do structural modifications (e.g., substituent changes) affect bioactivity in SAR studies?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variations:
- Sulfamoyl Chain: Replacing butyl(methyl) with ethyl(methyl) () alters lipophilicity (logP) and membrane permeability.
- Benzothiazole Substitution: Adding electron-withdrawing groups (e.g., -F in ) enhances electrophilic interactions.
- Assay Design: Test derivatives in cytotoxicity assays (MTT on HeLa cells) and compare IC50 values. For example, trifluoromethyl analogs in showed improved FLT3 inhibition .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
Resolve discrepancies by:
- Standardizing Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour incubation in ).
- Control Experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blot alongside viability assays).
- Meta-Analysis: Cross-reference datasets from X-ray crystallography (binding modes) and pharmacokinetic studies (e.g., AUC in ) .
Advanced: What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?
Methodological Answer:
- Xenograft Models: Implant human tumor cells (e.g., AML via MV4-11 cells in ) into immunocompromised mice. Monitor tumor volume and survival post-oral administration (10–50 mg/kg).
- Pharmacokinetics (PK): Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility ( ).
- Toxicology: Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
